molecular formula C13H14N2 B186983 N,N-Dimethyl-4-(pyridin-2-yl)aniline CAS No. 100381-45-1

N,N-Dimethyl-4-(pyridin-2-yl)aniline

Cat. No.: B186983
CAS No.: 100381-45-1
M. Wt: 198.26 g/mol
InChI Key: QTBGSBRUWVUWCS-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(pyridin-2-yl)aniline is an organic compound that features a pyridine ring attached to a dimethylaminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-(pyridin-2-yl)aniline typically involves the reaction of 4-(dimethylamino)benzaldehyde with 2-aminopyridine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid. The mixture is heated under reflux conditions for several hours to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-(pyridin-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dimethyl-4-(pyridin-2-yl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(pyridin-2-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-4-(pyridin-2-yl)aniline stands out due to its specific structural configuration, which imparts unique electronic and steric properties. These properties make it particularly useful in applications requiring precise molecular interactions and stability under various conditions .

Properties

IUPAC Name

N,N-dimethyl-4-pyridin-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-15(2)12-8-6-11(7-9-12)13-5-3-4-10-14-13/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBGSBRUWVUWCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374364
Record name Benzenamine, N,N-dimethyl-4-(2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100381-45-1
Record name Benzenamine, N,N-dimethyl-4-(2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

[Compound]
Name
CC(C)P(C(C)C)C(Nc1ccccc1n3nc(c2ccccc2)cc3c4ccccc4)c5ccccc5
Quantity
0.05 mmol
Type
reagent
Reaction Step One
Name
effective_coupling_partner
Quantity
0 mmol
Type
reactant
Reaction Step Two
Quantity
0.5 mmol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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